

# (2,6-Dibromophenyl)methanol: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanol

Cat. No.: B1453051

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## An Introduction to a Versatile Synthetic Building Block

**(2,6-Dibromophenyl)methanol**, also known as 2,6-dibromobenzyl alcohol, is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with two bromine atoms ortho to a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The steric hindrance and electronic effects imparted by the bromine atoms influence its reactivity, offering unique opportunities for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its known properties, synthesis, and handling, compiled for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **(2,6-Dibromophenyl)methanol** is essential for its effective use in research and development. The key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1013031-65-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	265.93 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Likely a solid	Inferred from similar compounds
Purity	Commercially available at ≥95%	<a href="#">[2]</a>

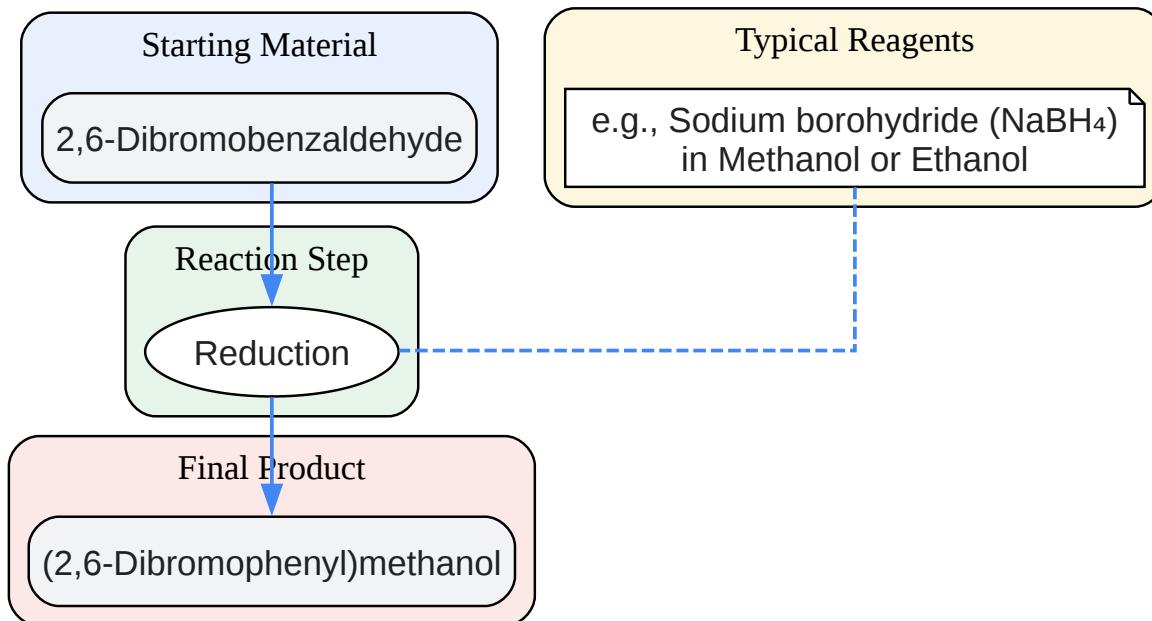
Note: Experimental data for melting point, boiling point, and specific solubility in various solvents are not readily available in public literature. Predicted data suggests a density of approximately 1.960 g/cm<sup>3</sup>.[\[3\]](#)

## Synthesis and Purification

While specific, detailed protocols for the synthesis of **(2,6-Dibromophenyl)methanol** are not extensively published, a common and logical synthetic route would involve the reduction of the corresponding aldehyde, 2,6-dibromobenzaldehyde.

## Conceptual Synthesis Workflow

A potential pathway for the synthesis of **(2,6-Dibromophenyl)methanol** is the reduction of 2,6-dibromobenzaldehyde. This transformation is a fundamental reaction in organic chemistry.



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Caption: Conceptual workflow for the synthesis of **(2,6-Dibromophenyl)methanol**.

## Generalized Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

The following is a generalized, illustrative protocol. Researchers should adapt this based on standard laboratory procedures and safety practices.

- **Dissolution:** Dissolve 2,6-dibromobenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Reductant Addition:** Slowly add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
- Washing: Wash the combined organic layers with water and then with brine to remove any residual salts.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

## Spectral Characterization

Experimental spectral data for **(2,6-Dibromophenyl)methanol** is not widely available. However, based on its structure, the following characteristic signals can be predicted.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

- Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, a triplet and a doublet are anticipated.
- Methylene Protons (-CH<sub>2</sub>OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, likely in the range of 4.5-5.0 ppm.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It typically appears as a broad singlet.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms attached to the bromine atoms showing characteristic shifts.

- Methylene Carbon (-CH<sub>2</sub>OH): A signal for the methylene carbon is anticipated in the aliphatic region of the spectrum, typically around 60-70 ppm.

## Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> is characteristic of the hydroxyl group's stretching vibration.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm<sup>-1</sup>.
- C-O Stretch: A strong absorption band in the region of 1000-1260 cm<sup>-1</sup> is indicative of the C-O single bond stretch.
- C-Br Stretch: Absorptions corresponding to the C-Br bonds are expected in the fingerprint region of the spectrum.

## Chemical Reactivity and Applications

**(2,6-Dibromophenyl)methanol** serves as a versatile building block in organic synthesis. The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions. The bromine atoms can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the construction of more complex molecular architectures.

While specific examples of its use in drug development are not prominently documented in publicly accessible literature, its structural motif is of interest in the design of bioactive molecules. The dibromo-substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

## Safety and Handling

Although a specific safety data sheet (SDS) for **(2,6-Dibromophenyl)methanol** is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

## Conclusion

**(2,6-Dibromophenyl)methanol** is a chemical intermediate with significant potential in synthetic organic chemistry. Its dibrominated phenyl ring and reactive hydroxyl group provide multiple avenues for derivatization and the construction of complex molecular frameworks. While detailed experimental data on its properties and reactivity are currently limited in the public domain, this guide provides a foundational understanding for its use in a research and development setting. As with any chemical, it is imperative to follow safe laboratory practices during its handling and use.

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